gamma-Caprolactone

Antibacterial Biofilm Inhibition Quorum Sensing

gamma-Caprolactone (CAS 695-06-7, also known as γ-Hexalactone or 4-Hexanolide) is a chiral five-membered ring lactone with the molecular formula C6H10O2. It is a colorless to pale yellow liquid at room temperature, with a boiling point of 219°C (lit.), a density of 1.023 g/mL at 25°C (lit.), and a refractive index (n20/D) of 1.439 (lit.).

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 695-06-7
Cat. No. B1214175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Caprolactone
CAS695-06-7
Synonyms4-hexanolide
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCC1CCC(=O)O1
InChIInChI=1S/C6H10O2/c1-2-5-3-4-6(7)8-5/h5H,2-4H2,1H3
InChIKeyJBFHTYHTHYHCDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 ml in 1 ml 95% alcohol (in ethanol)

gamma-Caprolactone (CAS 695-06-7) Procurement Guide: Physical Properties and Industrial Baseline


gamma-Caprolactone (CAS 695-06-7, also known as γ-Hexalactone or 4-Hexanolide) is a chiral five-membered ring lactone with the molecular formula C6H10O2 . It is a colorless to pale yellow liquid at room temperature, with a boiling point of 219°C (lit.), a density of 1.023 g/mL at 25°C (lit.), and a refractive index (n20/D) of 1.439 (lit.) . It exhibits a sweet, herbaceous, coumarin-like aroma and is soluble in ethanol and oils but very slightly soluble in water . The compound contains one chiral center and exists as a racemic mixture in commercial synthetic grades unless otherwise specified [1].

Why gamma-Caprolactone (CAS 695-06-7) Cannot Be Substituted with Other Lactones Without Quantitative Performance Verification


The term "lactone" encompasses a diverse class of cyclic esters with varying ring sizes and side-chain lengths, leading to distinct physicochemical and biological properties that preclude simple one-to-one substitution in applications [1]. For gamma-Caprolactone (a C6 gamma-lactone), direct replacement with a delta-lactone (e.g., delta-hexalactone) or a gamma-lactone of different chain length (e.g., gamma-decalactone) alters fundamental parameters such as vapor pressure, odor threshold, and antimicrobial potency [2][3]. The specific carbon chain length and ring structure of gamma-Caprolactone dictate its interaction with biological targets, including quorum sensing pathways and olfactory receptors, making it a distinct chemical entity rather than a generic commodity [4].

gamma-Caprolactone (CAS 695-06-7) vs. Closest Analogs: A Quantitative Evidence-Based Selection Guide


gamma-Caprolactone vs. delta-Decanolactone: 66.8% vs. 74.3% Antibacterial Inhibition Against Pseudomonas aeruginosa

In a direct head-to-head comparison of five lactones for antibacterial activity against Pseudomonas aeruginosa, gamma-Caprolactone demonstrated 66.8% inhibition of bacterial growth at a concentration of 600 µg/mL. This was the second-highest activity observed in the study, following delta-decalactone which exhibited 74.3% inhibition [1]. The study also assessed gamma-octalactone (61.7%) and a lab-produced lactone mixture (64%).

Antibacterial Biofilm Inhibition Quorum Sensing

gamma-Caprolactone as a Regulatory-Safe Alternative to Coumarin in Flavor and Fragrance Applications

gamma-Caprolactone exhibits olfactory characteristics highly similar to coumarin, including sweet, herbaceous, and tonka-like notes [1]. However, unlike coumarin, gamma-Caprolactone does not face the same legal and regulatory restrictions for use in consumer products. Specifically, gamma-Caprolactone is Generally Recognized as Safe (GRAS) by FEMA (FEMA #2556) and is permitted for use as a flavoring agent or adjuvant in food and non-food products without the extensive labeling or concentration limitations applied to coumarin [1].

Flavor Chemistry Fragrance Regulatory Compliance

gamma-Caprolactone vs. epsilon-Caprolactone: Slower Hydrolytic Degradation Rate in Copolymers (1.85%/day for PCL vs. ~2.05-7.72%/day for gamma-CL copolymers)

In a comparative study of epsilon-caprolactone (epsilon-CL) copolymers, the degradation rate of poly(epsilon-caprolactone) homopolymer was 1.85%/day. When copolymerized with a second lactone monomer, the degradation rate increased. Specifically, for copolymers of epsilon-CL with gamma-caprolactone (gamma-CL), the degradation rate was influenced by the molar ratio and structure of the comonomer [1]. The study noted that among three five-membered ring lactone comonomers (gamma-butyrolactone, gamma-valerolactone, gamma-caprolactone), the degradation rate was in the order: gamma-BL > gamma-VL > gamma-CL [1]. This indicates that gamma-CL provides a more moderate enhancement of degradation compared to other gamma-lactones.

Biodegradable Polymers Copolymer Degradation Biomaterials

gamma-Caprolactone vs. delta-Hexalactone vs. epsilon-Caprolactone: Higher Vapor Pressure at Ambient Temperatures (1.367 kPa vs. 0.354 kPa vs. 0.769 kPa at ~343 K)

A 2008 study reported vapor pressure data for three caprolactone isomers over a temperature range of 283 to 343 K using a static method [1]. At the upper end of the measured range (approximately 343 K or 70°C), the maximum vapor pressure for gamma-caprolactone was found to be 1.367 kPa. This is significantly higher than the vapor pressures measured for epsilon-caprolactone (0.769 kPa) and delta-hexalactone (0.354 kPa) under the same conditions [1].

Vapor Pressure Volatility Flavor Release

gamma-Caprolactone vs. gamma-Decalactone: C6 vs. C10 Chain Length for Flavor and Bioactivity Specificity

gamma-Caprolactone (C6) and gamma-Decalactone (C10) share the same gamma-lactone ring structure but differ in the length of their alkyl side chain. This structural difference results in vastly different organoleptic profiles and biological activities. gamma-Caprolactone is described as having a sweet, herbaceous, coumarin-like aroma with notes of coconut, tonka, and caramel . In contrast, gamma-Decalactone is characterized by an intense peach, apricot, and fruity aroma [1]. This specificity is further highlighted in biotransformation studies where gamma-caprolactone and gamma-octalactone were used to suppress the degradation of gamma-decalactone in yeast cultures, demonstrating distinct metabolic interactions .

Flavor Chemistry Structure-Activity Relationship Odor Profile

gamma-Caprolactone Promotes Growth of Quorum-Quenching Bacteria: A Unique Biocontrol Application

gamma-Caprolactone has been specifically identified as a biostimulant molecule that promotes the growth of quorum-quenching Rhodococcus erythropolis populations [1]. This property is not a general feature of all lactones but is a specific interaction with certain bacterial strains used for biocontrol of plant pathogens like soft-rot bacteria. In a large-scale hydroponic system for potato cultivation, gamma-caprolactone was shown to stimulate the growth of these beneficial bacterial populations, enhancing natural disease suppression [2].

Biocontrol Quorum Quenching Agricultural Microbiology

Validated Industrial and Research Application Scenarios for gamma-Caprolactone (CAS 695-06-7)


Flavor and Fragrance: Coumarin Replacement in Vanilla, Coconut, and Tobacco Formulations

gamma-Caprolactone serves as a direct, regulatory-compliant substitute for coumarin in flavor and fragrance applications. Its sweet, herbaceous, and coumarin-like organoleptic profile makes it ideal for vanilla, coconut, caramel, and tobacco flavorings. Unlike coumarin, which is restricted or banned in many food and cosmetic products, gamma-Caprolactone is FEMA GRAS and permitted under EU and FDA regulations . This allows formulators to achieve the desired tonka/coumarin note without the associated legal and safety risks, as explicitly claimed in recent patents [1]. The compound is also used in the development of lactone precursor-aroma compounds for controlled release in heated tobacco products, leveraging its higher volatility compared to delta and epsilon isomers for initial impact [2].

Antimicrobial and Antibiofilm Research: A Lead Compound for Quorum Sensing Inhibition in Pseudomonas aeruginosa Models

gamma-Caprolactone is a validated compound for studying quorum sensing (QS) disruption and biofilm inhibition, particularly against Pseudomonas aeruginosa. In direct comparative studies, it demonstrated 66.8% inhibition of bacterial growth at 600 µg/mL, a level of activity that positions it as a potent, naturally-derived QS inhibitor, second only to delta-decalactone in the same assay . This makes it a valuable chemical probe for investigating lactone-based AHL analogs and for developing new strategies against biofilm-related infections. Researchers should note that its activity is specific; other gamma-lactones like gamma-octalactone showed lower inhibition (61.7%), highlighting the importance of the C6 chain length .

Sustainable Agriculture: Biostimulant for Enhancing Quorum-Quenching Biocontrol Agents in Hydroponic Systems

gamma-Caprolactone has a unique and validated application as a biostimulant to promote the growth of beneficial, quorum-quenching bacteria such as Rhodococcus erythropolis. These bacteria play a crucial role in the natural suppression of plant pathogens, including those causing soft-rot . In large-scale hydroponic potato cultivation, the application of gamma-caprolactone has been shown to selectively enrich these biocontrol populations, offering a sustainable, non-toxic approach to disease management [1]. This application is distinct from its flavor and fragrance uses and is based on its specific catabolic pathway in certain bacterial strains.

Polymer Science: Comonomer for Fine-Tuning the Hydrolytic Degradation Rate of Polycaprolactone-Based Biomaterials

In the field of biodegradable polymers, gamma-caprolactone can be used as a comonomer to modify the degradation kinetics of poly(epsilon-caprolactone) (PCL). While pure PCL degrades slowly (1.85%/day in vitro), copolymerization with gamma-caprolactone accelerates hydrolysis . Importantly, among five-membered ring lactone comonomers, the degradation rate is influenced by the alkyl side chain, with the order being gamma-butyrolactone > gamma-valerolactone > gamma-caprolactone . This allows polymer chemists to select gamma-caprolactone for a more moderate increase in degradation rate compared to the shorter-chain gamma-lactones, providing a precise tool for engineering biomaterials with tailored resorption profiles for drug delivery or tissue engineering scaffolds.

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